molecular formula C11H6F3NO2 B1301588 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione CAS No. 54647-09-5

1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione

Cat. No.: B1301588
CAS No.: 54647-09-5
M. Wt: 241.17 g/mol
InChI Key: RFSCHBMMSVGJAY-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione is a maleimide derivative characterized by a pyrrole-2,5-dione core substituted at the N(1) position with a 4-(trifluoromethyl)phenyl group. This compound is of significant interest in medicinal chemistry due to its structural versatility and bioactivity. Its synthesis typically involves reactions between 4-(trifluoromethyl)aniline and diketones under acidic conditions, followed by purification via column chromatography . The trifluoromethyl (–CF₃) group confers enhanced lipophilicity and metabolic stability, making it a promising scaffold for drug discovery. Notably, derivatives of this compound have demonstrated potent antiproliferative activity against cancer cell lines, with GI50 values in the nanomolar range, particularly targeting tyrosine kinases such as EGFR and VEGFR .

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)7-1-3-8(4-2-7)15-9(16)5-6-10(15)17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSCHBMMSVGJAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369696
Record name 1-(4-(TRIFLUOROMETHYL)PHENYL)-1H-PYRROLE-2,5-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54647-09-5
Record name 1-(4-(TRIFLUOROMETHYL)PHENYL)-1H-PYRROLE-2,5-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The synthesis of 1-(4-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione typically involves the condensation of maleic anhydride derivatives with the corresponding aniline or amine bearing the 4-(trifluoromethyl)phenyl group, followed by cyclization to form the maleimide ring. This approach is consistent with classical maleimide synthesis routes, adapted for the trifluoromethyl-substituted aromatic amine.

Stepwise Preparation Procedure

  • Starting Materials:

    • 4-(Trifluoromethyl)aniline (or equivalent amine)
    • Maleic anhydride or substituted maleic anhydrides
  • Formation of Maleamic Acid Intermediate:

    • The amine is reacted with maleic anhydride in an appropriate solvent such as ethanol or acetic acid.
    • The reaction is typically conducted at moderate temperatures (50–80 °C) for 1–3 hours.
    • This step yields the maleamic acid intermediate, which is a key precursor to the maleimide ring.
  • Cyclization to Maleimide:

    • The maleamic acid intermediate undergoes cyclodehydration to form the maleimide ring.
    • Cyclization can be achieved by heating the intermediate under reflux in solvents like acetic anhydride or by using dehydrating agents.
    • Alternatively, thermal cyclization under reduced pressure or in the presence of catalysts can be employed.
    • The reaction conditions are optimized to avoid side reactions and to maximize yield.
  • Purification:

    • The crude product is purified by recrystallization from solvents such as ethanol, ethyl acetate, or acetonitrile.
    • Column chromatography on silica gel using hexanes–ethyl acetate mixtures (e.g., 7:3) is also common to achieve high purity.

Alternative Synthetic Routes

  • Direct Amidation with Maleimide:

    • In some protocols, direct N-arylation of maleimide with 4-(trifluoromethyl)phenyl derivatives under palladium-catalyzed conditions has been explored, though less common for this specific compound.
  • Use of Substituted Maleic Anhydrides:

    • Reactions involving substituted maleic anhydrides (e.g., 2,3-dimethylmaleic anhydride) have been reported to facilitate selective formation of pyrrole-2,5-dione derivatives, which may be adapted for trifluoromethyl-substituted analogs.

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature Time Notes
Maleamic acid formation 4-(Trifluoromethyl)aniline + Maleic anhydride 50–80 °C 1–3 hours Solvent: ethanol or acetic acid
Cyclization to maleimide Heating with acetic anhydride or dehydrating agent Reflux or 80–120 °C 1–4 hours Alternative: thermal cyclization
Purification Recrystallization or column chromatography Ambient Variable Solvents: ethanol, ethyl acetate, acetonitrile

Research Findings and Optimization

  • Yield and Purity: Optimized protocols report yields typically in the range of 70–90%, with high purity confirmed by NMR and chromatographic methods.
  • Solvent Effects: Choice of solvent influences crystallization and purity; acetonitrile and ethanol are preferred for recrystallization.
  • Temperature Control: Maintaining moderate temperatures during maleamic acid formation prevents side reactions and degradation.
  • Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress, ensuring complete conversion before cyclization.

Analytical Characterization

  • NMR Spectroscopy: Characteristic signals for the maleimide ring and aromatic protons confirm structure.
  • Mass Spectrometry: Molecular ion peak at m/z consistent with 241.17 g/mol.
  • Melting Point: Consistent with literature values, confirming compound identity and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H6F3NO2
  • Molecular Weight : 241.17 g/mol
  • IUPAC Name : 1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione

The structure of this compound features a pyrrole ring substituted with a trifluoromethyl group, which enhances its reactivity and biological activity.

Medicinal Chemistry

1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione has been investigated for its antitumor properties. Studies indicate that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including:

  • HepG-2 (human liver cancer)
  • MCF-7 (breast cancer)

In a study evaluating the efficacy of different derivatives, compounds based on this structure showed higher activity against breast cancer cells compared to standard treatments like doxorubicin .

Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis. It has been used to create:

  • Chalcone imide derivatives , which have demonstrated promising biological activities.
  • Various substituted pyrrole derivatives through reactions with aldehydes and other electrophiles.

A notable synthesis method involves reacting 1-(4-acetylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione with substituted aldehydes to yield new compounds with potential biological activity .

Material Science

The unique electronic properties imparted by the trifluoromethyl group make this compound suitable for applications in material science. Its derivatives are explored for use in:

  • Organic electronics , where they can function as semiconductors or charge transport materials.
  • Fluorescent materials , due to their ability to emit light upon excitation.

Case Study 1: Anticancer Activity

A series of experiments were conducted using derivatives of this compound on HepG-2 and MCF-7 cell lines. The results indicated that certain derivatives inhibited cell growth significantly more than the control drug doxorubicin, highlighting their potential as anticancer agents .

Case Study 2: Synthesis of Chalcone Derivatives

Research focused on synthesizing chalcone imide derivatives from this compound revealed that these new compounds exhibited enhanced biological activities. The synthesis involved standard organic reactions under controlled conditions, demonstrating the compound's utility in creating complex organic molecules .

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (–CF₃) : Enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) and improve metabolic stability .
  • Electron-Donating Groups (–CH₃, –OCH₃) : Increase solubility but reduce target affinity .
  • Halogenated Derivatives (–F, –Cl) : Balance lipophilicity and bioavailability; fluorine reduces toxicity compared to chlorine .

Key Observations :

  • Trifluoromethyl Derivatives : Require specialized reductants (e.g., PMHS) or fluorinated reagents, often resulting in moderate yields .
  • Alkyl-Substituted Derivatives : Achieve higher yields via straightforward condensation reactions .

Antiproliferative Activity Against Colon Cancer Cell Lines

Compound GI50 (M) Target Kinase
1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione derivative (MI-1) 1.0–1.6 × 10⁻⁸ EGFR, VEGFR
1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione >1 × 10⁻⁶ N/A
1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione ~5 × 10⁻⁷ Moderate kinase inhibition

Key Observations :

  • The –CF₃ group in MI-1 enhances kinase binding affinity by 100-fold compared to non-fluorinated analogs .
  • Chlorophenyl derivatives exhibit reduced activity, likely due to increased toxicity and poor selectivity .

Physicochemical Properties

Compound Melting Point (°C) ¹H NMR (δ, ppm)
This compound Not reported 7.34 (d, J = 9.0 Hz, 2H), 7.41 (d, J = 9.0 Hz, 2H)
1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione Not reported 7.25–7.35 (m, aromatic H)
2,5-Dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrrole 68 1.98 (s, 6H), 5.76 (s, 2H)

Key Observations :

  • Trifluoromethyl and trifluoromethoxy groups produce distinct deshielding effects in ¹H NMR, with aromatic protons resonating at δ ~7.3–7.4 .
  • Methyl substituents on the pyrrole core shift aliphatic proton signals to δ ~2.0 .

Biological Activity

1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione, with the CAS number 54647-09-5, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, highlighting its relevance in medicinal chemistry.

  • Molecular Formula : C₁₁H₆F₃NO₂
  • Molecular Weight : 241.17 g/mol
  • Structure : The compound features a pyrrole ring substituted with a trifluoromethyl group and is characterized by its unique electronic properties due to the presence of fluorine atoms.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aniline derivatives with maleic anhydride or similar reagents under controlled conditions. The synthetic route can be optimized to enhance yield and purity.

Antitumor Activity

Recent studies have indicated that derivatives of pyrrole-2,5-dione exhibit significant antitumor activity. For instance, compounds structurally related to this compound have shown promise in inhibiting the growth of various cancer cell lines.

  • Case Study : A related compound demonstrated inhibition of colon cancer cell lines (HCT-116, SW-620) with GI50 values around 1.01.6×108M1.0-1.6\times 10^{-8}M . This suggests that the trifluoromethyl substitution may enhance the biological activity against specific cancer types.

The mechanism by which these compounds exert their biological effects often involves interaction with key cellular targets such as growth factor receptors (e.g., EGFR and VEGFR). Molecular docking studies have shown that these compounds can form stable complexes with ATP-binding domains of these receptors, indicating potential as tyrosine kinase inhibitors .

Toxicity and Safety Profile

The toxicity profile of this compound has been assessed in various studies. Generally, low toxicity is reported at therapeutic concentrations; however, higher doses may induce cytotoxic effects on normal cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of colon cancer cells
InteractionBinding to EGFR and VEGFR
ToxicityLow at therapeutic doses

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione, and how can reaction conditions be optimized?

  • The Paal-Knorr reaction is a robust method for pyrrole synthesis. For the trifluoromethylphenyl-substituted derivative, start with 4-(trifluoromethyl)aniline and a 1,4-diketone or equivalent precursor. Key steps include acid catalysis (e.g., acetic acid or p-toluenesulfonic acid) and refluxing in a polar solvent (e.g., ethanol or DMF). Post-reaction purification via column chromatography or recrystallization (e.g., using dioxane) improves yield .
  • Optimization tips : Adjust stoichiometry (1:1.2 ratio of aniline to diketone), monitor reaction progress via TLC, and use inert atmosphere to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing the dione moiety and trifluoromethyl group?

  • FT-IR : The carbonyl (C=O) stretching vibrations of the dione appear at ~1700–1750 cm⁻¹, while the C-F stretching of the trifluoromethyl group is observed near 1100–1200 cm⁻¹ .
  • NMR : In 1H^{1}\text{H}-NMR, pyrrole protons resonate at δ 6.5–7.5 ppm. The trifluoromethyl group in 19F^{19}\text{F}-NMR shows a singlet at ~δ -60 ppm. 13C^{13}\text{C}-NMR confirms the dione carbons at ~170 ppm .

Q. How can researchers validate the purity of this compound for biological assays?

  • Use HPLC with a C18 column and UV detection (λ = 254 nm). A purity threshold of ≥95% is recommended. Melting point analysis (e.g., DSC) can corroborate crystallinity, with deviations <2°C indicating high purity .

Advanced Research Questions

Q. What strategies enable functionalization of the pyrrole core for structure-activity relationship (SAR) studies?

  • Heterocycle addition : Introduce thiazole or imidazole rings via chloroacylation (e.g., using chloroacetonitrile) followed by cyclization with thioureas or thioamides. Reaction conditions: reflux in ethanol for 5–8 h, yielding 65–75% .
  • Electrophilic substitution : Leverage the electron-deficient pyrrole ring for nitration or halogenation. Use HNO₃/H₂SO₄ for nitro derivatives or NBS for bromination .

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

  • DFT calculations (B3LYP/6-31G* level) model HOMO-LUMO gaps to predict charge-transfer behavior. The trifluoromethyl group lowers electron density at the phenyl ring, enhancing electrophilicity at the pyrrole β-positions .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) by optimizing the dione’s hydrogen-bonding capacity and the trifluoromethyl group’s hydrophobic effects .

Q. What experimental approaches resolve contradictions in reported synthetic yields or spectral data?

  • Reproducibility checks : Vary solvents (DMF vs. THF), catalysts (Lewis acids like ZnCl₂), and temperatures. For example, yields drop below 50% in THF due to poor solubility .
  • Multi-technique validation : Cross-reference NMR with X-ray crystallography (if single crystals are obtainable) to confirm regiochemistry. Crystallographic data (e.g., CCDC entries) provide definitive bond-length/angle metrics .

Q. How can the compound’s bioactivity be systematically evaluated against disease targets?

  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates. IC₅₀ values are derived from dose-response curves (e.g., 10 nM–100 µM range) .
  • Cellular assays : Assess cytotoxicity (MTT assay) and apoptosis induction (Annexin V staining) in cancer cell lines. Compare with controls lacking the trifluoromethyl group to isolate its role .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in melting points or spectral shifts across studies?

  • Crystallization solvents : Recrystallization from dioxane vs. ethanol can alter melting points by 3–5°C due to polymorphism .
  • Proton exchange effects : Acidic impurities (e.g., residual acetic acid) shift pyrrole proton signals in 1H^{1}\text{H}-NMR. Pre-purify via neutral alumina column .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
Reactant of Route 2
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1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione

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